

## A Technical Guide to the Structure of MOF-808

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Compound of Interest		
Compound Name:	M-808	
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#### 1.0 Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal-containing nodes, known as secondary building units (SBUs), and organic ligands that bridge these nodes. Among the vast family of MOFs, zirconium-based MOFs (Zr-MOFs) are particularly noted for their exceptional thermal, chemical, and mechanical stability. MOF-808 is a prominent member of this subclass, distinguished by its unique structural features, high porosity, and the presence of accessible coordination sites on its metal cluster. These characteristics make it a highly versatile platform for applications ranging from catalysis and gas separation to targeted drug delivery. This guide provides an in-depth examination of the core structure of MOF-808, its physicochemical properties, and the experimental protocols for its synthesis and characterization.

#### 2.0 Core Structural Components

The structure of MOF-808 is defined by the specific combination of its metal node, primary organic linker, and non-structural capping ligands.

2.1 The Secondary Building Unit (SBU) The inorganic node in MOF-808 is a hexanuclear zirconium cluster with the formula  $[Zr_6O_4(OH)_4]^{12+}$ .[1][2][3] This SBU consists of an octahedron of six zirconium atoms with oxygen atoms capping the faces ( $\mu_3$ -O and  $\mu_3$ -OH groups). This robust cluster is the same SBU found in the well-studied UiO-66 framework, but its connectivity within the MOF-808 structure is fundamentally different, leading to distinct properties.[1]

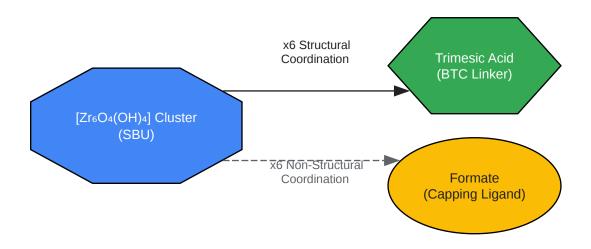


- 2.2 The Organic Linker The primary structural organic linker used to connect the SBUs is 1,3,5-benzenetricarboxylic acid (H<sub>3</sub>BTC), also known as trimesic acid.[1][4] This tritopic linker possesses three carboxylate groups that coordinate to adjacent Zr<sub>6</sub> SBUs, extending the framework in three dimensions.
- 2.3 Non-Structural Ligands A defining feature of MOF-808 is the presence of non-structural, or capping, ligands. While each Zr<sub>6</sub> SBU has twelve potential coordination sites, only six are occupied by the structural BTC linkers.[1][5] The remaining six equatorial coordination sites are saturated by monotopic ligands, which are typically formate groups derived from formic acid used as a modulator during synthesis.[4][5] These formate ligands are relatively labile and can be removed or exchanged post-synthetically, creating open metal sites that are crucial for catalysis and functionalization.[1][5] Other modulators like acetate or benzoate can also be used, which can influence the material's overall stability.[1][6]

#### 3.0 Crystallographic Structure and Topology

MOF-808 crystallizes in a structure with spn topology.[1][7] In this arrangement, each 12-coordinate [Zr<sub>6</sub>O<sub>4</sub>(OH)<sub>4</sub>] SBU is connected to only six neighboring BTC linkers, resulting in a more open framework compared to the 12-connected fcu topology of UiO-66.[8] This 6-connected network generates a porous structure characterized by large interconnected hexagonal channels and smaller, isolated tetrahedral pores.[7][9] The diameter of the main pores is approximately 1.8 nm.[10]

The fundamental connectivity of the SBU with its structural and non-structural ligands is visualized below.





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Diagram 1: Connectivity of the SBU, structural linker, and non-structural ligand in MOF-808.

#### 4.0 Physicochemical Properties

The structural arrangement of MOF-808 gives rise to a set of distinct physicochemical properties. Quantitative data varies slightly across reports due to differences in synthesis conditions, activation procedures, and measurement techniques.

Property	Value	References
Chemical Formula	C24H16O32Zf6	[11][12]
Full Chemical Name	Bis[μ-[1,3,5-benzenetricarboxylato(3-)-κΟ1:κΟ'1]]hexakis[μ-(formato-κΟ:κΟ')]tetra-μ3-hydroxytetra-μ3-oxohexazirconium	[12]
Molecular Weight	~1363.71 g/mol	[11][12]
BET Surface Area	1600 - 2100 m²/g (pristine); up to >3000 m²/g (defect- engineered)	[5][8][13][14]
Pore Volume	0.7 - 0.95 cm <sup>3</sup> /g	[8][14]
Pore Diameter	~1.5 - 1.8 nm	[8][10]

#### 5.0 Experimental Protocols

5.1 Synthesis MOF-808 is typically synthesized via a solvothermal method. While numerous variations exist, a representative protocol is detailed below. Greener, water-based synthesis routes have also been successfully developed.[15][16]

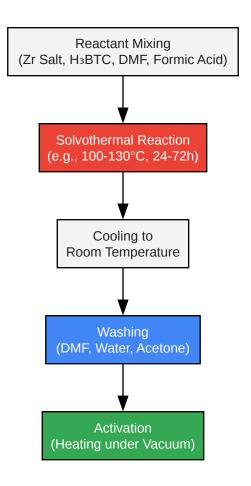
Protocol: Solvothermal Synthesis of MOF-808

 Reactant Preparation: Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O, e.g., 0.727 g) and trimesic acid (H₃BTC, e.g., 0.315 g) are used as the metal source and organic linker,



respectively.[17]

- Solvent/Modulator Mixture: The reactants are dissolved in a mixture of N,N-dimethylformamide (DMF) and formic acid (e.g., 1:1 v/v).[17]
- Reaction: The mixture is placed in a Teflon-lined autoclave and sonicated briefly to ensure homogeneity. The autoclave is then heated in an oven at a constant temperature, typically between 100°C and 130°C, for 24 to 72 hours.[13]
- Cooling and Collection: After the reaction, the autoclave is cooled to room temperature. The
  resulting white precipitate is collected, typically by centrifugation.
- Washing: The collected powder is washed sequentially with fresh DMF, water, and finally
  acetone to remove unreacted precursors and solvent molecules trapped within the pores.[17]
- Activation: The washed material is activated by heating under a dynamic vacuum (e.g., at 120-150°C) for several hours to remove the residual solvent, yielding the porous, guest-free MOF-808.[8][17]





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Diagram 2: General workflow for the solvothermal synthesis of MOF-808.

5.2 Characterization The structure and properties of synthesized MOF-808 are confirmed using a suite of analytical techniques:

- Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the material by comparing the experimental diffraction pattern to a simulated one.[18][19]
- Nitrogen Physisorption: N<sub>2</sub> adsorption-desorption isotherms measured at 77 K are used to determine the specific surface area (via the Brunauer-Emmett-Teller (BET) model), pore volume, and pore size distribution (via Density Functional Theory (DFT) methods).[8][19]
- Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the framework and to identify the temperatures at which solvent molecules or framework components are lost.[18][20]
- Scanning Electron Microscopy (SEM): Provides information on the morphology and crystal size of the synthesized MOF particles.[8][18]
- Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrational modes of the functional groups within the MOF, confirming the presence of the carboxylate linkers and metal-oxygen bonds.[18][19]
- ¹H NMR Spectroscopy: After digesting the MOF in an alkaline or acidic solution, ¹H NMR can be used to quantify the ratio of the organic linker to the non-structural modulator ligands in the framework.[8][21]

#### 6.0 Relevance in Drug Development

The unique structural attributes of MOF-808 make it a compelling candidate for drug delivery systems.[22][23] Its high porosity and large pore volume allow for significant loading of therapeutic agents.[23][24] The inherent biocompatibility of zirconium-based materials is a critical advantage for biomedical applications.[24] Furthermore, the ability to functionalize the MOF, either by exchanging the non-structural ligands or modifying the organic linker, provides a pathway to tune drug release kinetics and to introduce targeting moieties for selective delivery



to cancer cells or other specific tissues.[23][24][25] MOF-808 has been successfully employed as a nanocarrier for the dual delivery of chemotherapeutics like floxuridine and carboplatin, demonstrating enhanced cytotoxicity against cancer cells.[24]

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